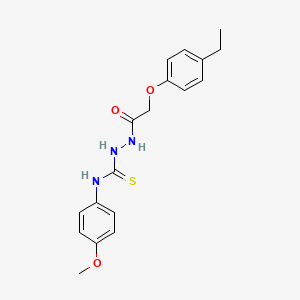

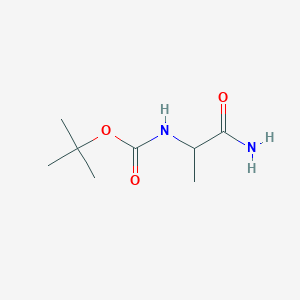

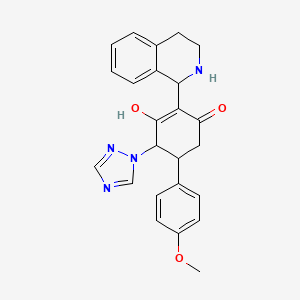

6-fluoro-1-propyl-3-tosylquinolin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-fluoro-1-propyl-3-tosylquinolin-4(1H)-one is a synthetic compound that belongs to the quinoline family. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. The compound has gained significant attention in the field of cancer research due to its potential as a chemotherapeutic agent. In

Scientific Research Applications

Synthesis of Fluorinated Heterocycles

Fluorinated heterocycles are crucial in pharmaceutical and agrochemical industries due to their unique properties, such as enhanced stability and bioactivity. The research by Wu et al. (2017) demonstrates the synthesis of fluorinated heterocycles through rhodium(III)-catalyzed C-H activation, highlighting the versatility and synthetic potential of such compounds in creating diverse chemical structures. This process underscores the importance of fluoroquinoline derivatives in developing new chemical entities with potential pharmaceutical applications (Wu et al., 2017).

Antibacterial Activity

Quinoline derivatives have been explored for their antibacterial properties. The study by Koga et al. (1980) on 6,7, and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids showcases the significant activities of these compounds against both Gram-positive and Gram-negative bacteria, emphasizing the role of fluoroquinoline derivatives in developing new antibiotics (Koga et al., 1980).

Antitubercular Potency

The development of new drugs against tuberculosis is crucial due to the rise of drug-resistant strains. Research by de Macedo et al. (2017) on substituted 4-hydroxyquinolin-2(1H)-ones demonstrates their potential as antitubercular agents, with specific derivatives showing minimal inhibitory concentrations against Mycobacterium tuberculosis. This study exemplifies the application of fluoroquinoline derivatives in addressing global health challenges (de Macedo et al., 2017).

Antitumor Agents

The search for new antitumor agents remains a priority in medicinal chemistry. Research on 2-phenylquinolin-4-ones by Chou et al. (2010) demonstrates the synthesis and evaluation of novel derivatives, some of which exhibited significant cytotoxic activity against tumor cell lines. These findings highlight the therapeutic potential of fluoroquinoline derivatives in oncology (Chou et al., 2010).

Imaging of Neurofibrillary Tangles

In neurodegenerative disease research, the development of imaging agents for neurofibrillary tangles is vital. The study by Lohith et al. (2018) on 18F-MK-6240, a PET tracer targeting neurofibrillary tangles, illustrates the application of fluoroquinoline derivatives in creating diagnostic tools for diseases like Alzheimer's, enabling better understanding and management of these conditions (Lohith et al., 2018).

properties

IUPAC Name |

6-fluoro-3-(4-methylphenyl)sulfonyl-1-propylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FNO3S/c1-3-10-21-12-18(19(22)16-11-14(20)6-9-17(16)21)25(23,24)15-7-4-13(2)5-8-15/h4-9,11-12H,3,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIPIEJQASOKJKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=O)C2=C1C=CC(=C2)F)S(=O)(=O)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-fluoro-1-propyl-3-tosylquinolin-4(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[(2,6-dimethylmorpholin-4-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2728267.png)

![2-[[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2728271.png)

![({Imidazo[2,1-b][1,3]thiazol-6-yl}methyl)(methoxy)amine dihydrochloride](/img/structure/B2728273.png)

![3-chloro-2-[(E)-2-[(2,4-dichlorophenyl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2728274.png)

![N-{[5-(morpholin-4-ylsulfonyl)-2-thienyl]methyl}-1-phenylcyclopropanecarboxamide](/img/structure/B2728275.png)